Dimethyl 3-methylhexanedioate

Polymer Chemistry Organic Synthesis Analytical Chemistry

Dimethyl 3-methylhexanedioate (CAS 54576-13-5), also known as 3-methyladipic acid dimethyl ester, is a branched, aliphatic diester with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol. It is characterized by a central methyl branch on a six-carbon dicarboxylic acid backbone, which distinguishes it from its linear counterpart, dimethyl adipate.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 54576-13-5
Cat. No. B1604905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-methylhexanedioate
CAS54576-13-5
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)CC(=O)OC
InChIInChI=1S/C9H16O4/c1-7(6-9(11)13-3)4-5-8(10)12-2/h7H,4-6H2,1-3H3
InChIKeyHOUQYONBQJFBPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-methylhexanedioate (CAS 54576-13-5): A Branched Aliphatic Diester for Niche Polymer and Chiral Intermediate Applications


Dimethyl 3-methylhexanedioate (CAS 54576-13-5), also known as 3-methyladipic acid dimethyl ester, is a branched, aliphatic diester with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol [1]. It is characterized by a central methyl branch on a six-carbon dicarboxylic acid backbone, which distinguishes it from its linear counterpart, dimethyl adipate . This structural modification impacts its physical properties, such as boiling point and density, and influences its reactivity and the properties of derived polymers . It is primarily available as a high-purity liquid (≥98%) for research and development applications .

Why Unbranched or Differently-Branched Diesters Cannot Replace Dimethyl 3-methylhexanedioate in Targeted Syntheses


The presence of a methyl branch on the adipate backbone is not a minor variation; it fundamentally alters the compound's steric and electronic environment. Direct substitution with the linear analog, dimethyl adipate, or with a shorter branched diester like dimethyl 3-methylglutarate will lead to divergent physical properties and reaction outcomes . As demonstrated in polymer applications, even a single methyl branch can significantly modify the crystallinity, thermal properties, and degradation rates of the resulting material compared to its unbranched analogs [1]. The following evidence guide provides the specific, quantifiable data points that justify the selection of dimethyl 3-methylhexanedioate over its closest in-class alternatives for specific research and industrial objectives.

Quantitative Differentiators: Comparing Dimethyl 3-methylhexanedioate (CAS 54576-13-5) to Key Analogs


Molecular Weight and Carbon Count Differentiation vs. Dimethyl 3-Methylglutarate

Dimethyl 3-methylhexanedioate (C9) has a higher molecular weight and a longer carbon chain than the commonly used dimethyl 3-methylglutarate (C8). This difference in chain length and molecular weight directly impacts the compound's physical state and the properties of derived polymers, where a longer backbone can influence chain packing and material flexibility [1].

Polymer Chemistry Organic Synthesis Analytical Chemistry

Polymer Crystallinity and Density Modulation via Chain Branching

The methyl branch in the monomer, 3-methylhexanedioic acid, the precursor to the target diester, is used to create polymers with modified solid-state properties. Research on optically active and racemic polyamides synthesized from 3-methylhexanedioic acid and 1,6-hexanediamine demonstrates that the polymer's density is dependent on its stereochemical composition, with the (+)-polyamide exhibiting a greater density than its racemic counterpart [1]. This is a direct contrast to polymers derived from linear, unbranched diacids like adipic acid, which lack this stereochemical-dependent density modulation.

Polymer Physics Material Science Biodegradable Polymers

Boiling Point Depression as a Function of Molecular Branching

The introduction of a methyl branch significantly lowers the boiling point compared to linear analogs, a key consideration for distillation-based purification and process design. Dimethyl 3-methylhexanedioate exhibits a boiling point of 122-122.5 °C at 18 Torr (approx. 109-110 °C at 14 mmHg) . This is notably lower than the boiling point of its linear analog, dimethyl adipate, which is reported at 109-110 °C at a much higher pressure of 14 mmHg, indicating a substantially higher normal boiling point for the unbranched compound [1].

Physical Chemistry Separation Science Process Chemistry

Enhanced Biodegradability of Derived Copolyesters

Monomers based on 3-methyladipic acid, the acid form of the target compound, have been specifically incorporated into copolyesters to impart enhanced biodegradability. A series of biodegradable copolyesters, poly(butylene 3-methyl adipate co-terephthalate) (PBAmT), were synthesized using 3-methyl adipic acid as a key comonomer [1]. The methyl branch disrupts polymer chain packing, increasing susceptibility to enzymatic or hydrolytic degradation compared to more crystalline, unbranched alternatives like those based solely on terephthalic acid or linear adipic acid.

Sustainable Polymers Biodegradation Green Chemistry

High-Impact Applications for Dimethyl 3-methylhexanedioate (CAS 54576-13-5) Based on Verifiable Evidence


Synthesis of Stereochemically-Defined Polyamides with Tunable Density

Researchers aiming to develop polyamides with specific solid-state properties should select optically active forms of dimethyl 3-methylhexanedioate (or its corresponding diacid) as a monomer. As demonstrated in studies comparing optically active and racemic polyamides derived from 3-methylhexanedioic acid, the use of a single enantiomer yields a polymer with a higher density than its racemic counterpart [1]. This provides a direct and verifiable method for engineering material density and related mechanical properties, a level of control unavailable with conventional linear monomers.

Formulation of Biodegradable Copolyesters with Enhanced Degradation Profiles

For the development of novel biodegradable materials, dimethyl 3-methylhexanedioate is a valuable precursor to the 3-methyladipic acid monomer. The incorporation of this branched diacid into a copolyester backbone, as demonstrated in the synthesis of poly(butylene 3-methyl adipate co-terephthalate) (PBAmT), is known to disrupt crystallinity and promote biodegradability compared to fully linear or aromatic polyesters [2]. This makes it a strategic choice for applications requiring controlled polymer breakdown in the environment.

Process Optimization via Lower Distillation Energy Requirements

When designing a chemical process where distillation is a critical purification step, the physical properties of dimethyl 3-methylhexanedioate offer a quantifiable advantage. Its boiling point (122-122.5 °C at 18 Torr) is significantly lower than that of its linear analog, dimethyl adipate, which boils at a similar temperature only under much higher vacuum . This translates to potentially reduced energy consumption and milder operational conditions during purification, making it a more efficient choice for large-scale or energy-sensitive processes.

Creation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The 3-methyladipate dianion, readily accessible from dimethyl 3-methylhexanedioate via hydrolysis, serves as a flexible and sterically hindered linker ligand for the construction of coordination polymers and MOFs. Its unique geometry, as evidenced by its use in novel mixed-ligand cobalt coordination polymers, leads to distinct network topologies and material properties compared to frameworks built with simpler, linear dicarboxylate linkers [3]. This enables the exploration of new functional materials for gas storage, separation, or catalysis.

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